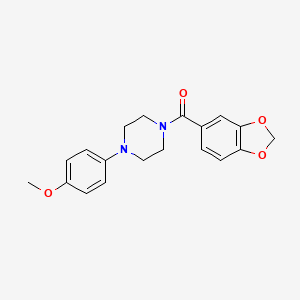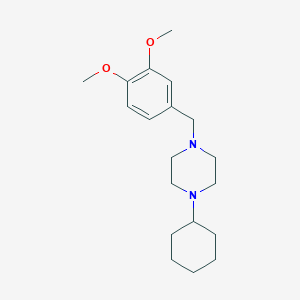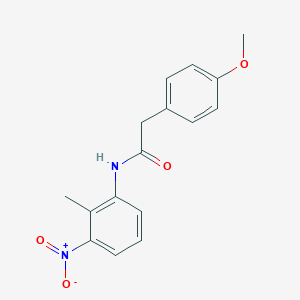
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity as a recreational drug in recent years. BZP was initially developed as a potential antidepressant, but its use as a recreational drug has overshadowed its medicinal properties.
Mécanisme D'action
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. This results in a feeling of euphoria and increased energy. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine also inhibits the reuptake of dopamine and serotonin, which prolongs their effects in the brain.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been associated with seizures, hallucinations, and other adverse effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been used as a research tool to study the effects of dopamine and serotonin on behavior and physiology. It has also been used to study the mechanisms of drug addiction and abuse. However, the psychoactive effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine make it difficult to use in controlled laboratory experiments.
Orientations Futures
Future research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine should focus on its potential therapeutic effects for neurological and psychiatric disorders. Studies should also investigate the long-term effects of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine on the brain and body. Additionally, research should focus on developing safer and more effective alternatives to 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine for recreational use.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has gained popularity as a recreational drug in recent years. It has also been studied extensively for its potential therapeutic effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. It has been associated with adverse effects in some individuals. Future research should focus on its potential therapeutic effects and developing safer alternatives for recreational use.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine involves the reaction of piperazine with 3,4-methylenedioxybenzaldehyde. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then purified using column chromatography to obtain pure 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties in animal models. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia. However, due to its psychoactive effects, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)piperazine as a therapeutic agent has been limited.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVRVUUEKLDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)

![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)

![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5687063.png)


![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![5-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687088.png)